Methyl 2-hydroxy-4-phenylbenzoate

货号 B176660

CAS 编号:

117369-94-5

分子量: 228.24 g/mol

InChI 键: DJSGFYYLFUDUFT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

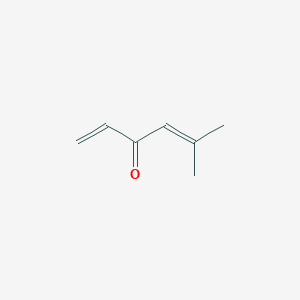

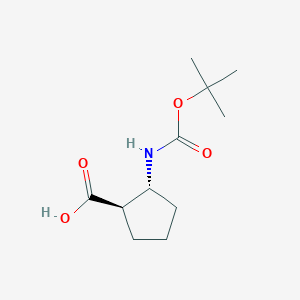

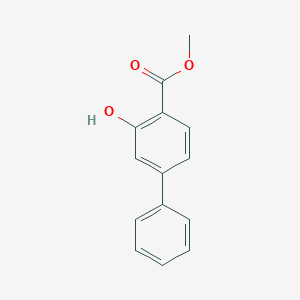

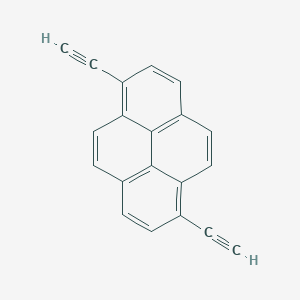

Methyl 2-hydroxy-4-phenylbenzoate is a research chemical with the molecular formula C14H12O3 and a molecular weight of 228.24 . It has a complexity of 258 and a topological polar surface area of 46.5Ų .

Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxy-4-phenylbenzoate includes a covalently-bonded unit count of 1, with no defined atom stereocenter count or defined bond stereocenter count . The compound has a heavy atom count of 17, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Further structural analysis would require more specific studies .Physical And Chemical Properties Analysis

Methyl 2-hydroxy-4-phenylbenzoate has a molecular weight of 228.24 and a molecular formula of C14H12O3 . It has a complexity of 258 and a topological polar surface area of 46.5Ų . More specific physical and chemical properties would require additional experimental data .科学研究应用

Nonlinear Optical Materials

- Scientific Field : Materials Science

- Application Summary : The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate, which is structurally similar to Methyl 2-hydroxy-4-phenylbenzoate, has been used in the synthesis of organic nonlinear optical (NLO) single crystals .

- Methods of Application : The crystals were grown by a slow solvent evaporation (SSE) method .

- Results : The crystal was analyzed for its second order hyperpolarizability, a property important for nonlinear optical materials .

Bioactive Precursor in Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Methyl-2-formyl benzoate, another compound similar to Methyl 2-hydroxy-4-phenylbenzoate, is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .

- Methods of Application : This compound can be used as a raw material for the preparation of medical products .

- Results : The compound has been used in the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .

Mesogenic Phenyl Benzoate Derivatives

- Scientific Field : Polymer Chemistry and Technology

- Application Summary : Phenyl benzoate derivatives, which include Methyl 2-hydroxy-4-phenylbenzoate, have been used in the chemistry of macroheterocyclic compounds, as well as in polymer chemistry and technology .

- Methods of Application : These derivatives are used in the synthesis of macroheterocycles, stabilizers, and polymeric composites .

- Results : The application of these derivatives has led to advancements in the fields of medicine, macroheterocyclic compound chemistry, and polymer technology .

Synthesis of Other Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate was synthesized by treatment of methyl 6-phenyl- 0-resorcylate with diazomethane . This suggests that Methyl 2-hydroxy-4-phenylbenzoate could potentially be used as a precursor in the synthesis of other organic compounds.

- Methods of Application : The compound was synthesized by treating methyl 6-phenyl- 0-resorcylate with diazomethane .

- Results : The synthesis resulted in the formation of Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate .

Anti-Hyperuricemic Effect

- Scientific Field : Pharmacology

- Application Summary : A compound similar to Methyl 2-hydroxy-4-phenylbenzoate, known as 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (HMS), has been reported to have an anti-hyperuricemic effect .

- Methods of Application : The anti-hyperuricemic effect of HMS was examined on a hyperuricemic mouse model which was established using potassium oxonate and hypoxanthine together .

- Results : HMS demonstrated a remarkable anti-hyperuricemic effect which was near to that of the control drugs .

Synthesis of Dihydroxy Ester

- Scientific Field : Organic Chemistry

- Application Summary : Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, a compound similar to Methyl 2-hydroxy-4-phenylbenzoate, was synthesized by treatment of methyl 6-phenyl- 0-resorcylate with diazomethane . This suggests that Methyl 2-hydroxy-4-phenylbenzoate could potentially be used in the synthesis of dihydroxy esters.

- Methods of Application : The compound was synthesized by treating methyl 6-phenyl- 0-resorcylate with diazomethane .

- Results : The synthesis resulted in the formation of Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate .

属性

IUPAC Name |

methyl 2-hydroxy-4-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGFYYLFUDUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558486 |

Source

|

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-4-phenylbenzoate | |

CAS RN |

117369-94-5 |

Source

|

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

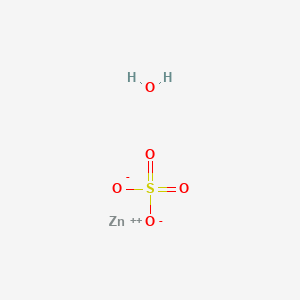

Zinc sulfate monohydrate

16788-42-4

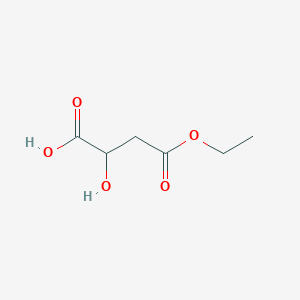

4-Ethoxy-2-hydroxy-4-oxobutanoic acid

15690-37-6

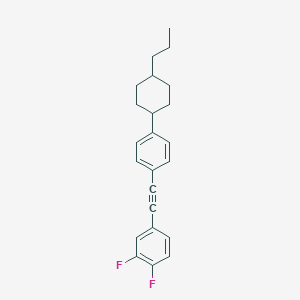

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)

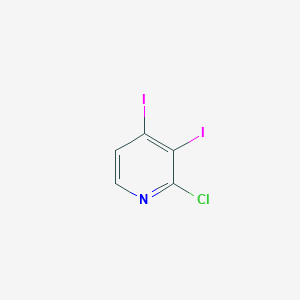

![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)